![molecular formula C29H30INO12 B12081086 N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Iodoacetamido)-Doxorubicin is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound is synthesized by modifying doxorubicin with an iodoacetamido group, which enhances its ability to form covalent bonds with thiol groups in proteins. This modification aims to improve the efficacy and specificity of doxorubicin in targeting cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Iodoacetamido)-Doxorubicin typically involves the reaction of doxorubicin with iodoacetamide. The process begins with the activation of the amino group on doxorubicin, followed by the introduction of the iodoacetamido group. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-(Iodoacetamido)-Doxorubicin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Iodoacetamido)-Doxorubicin undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the quinone moiety of doxorubicin.
Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as thiols, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(Iodoacetamido)-Doxorubicin, depending on the specific reagents and conditions used. These derivatives can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
N-(Iodoacetamido)-Doxorubicin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and modification of biomolecules.
Biology: Employed in studies of protein interactions and modifications due to its ability to form covalent bonds with thiol groups.
Medicine: Investigated for its potential as a targeted chemotherapeutic agent with improved efficacy and reduced side effects compared to doxorubicin.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-(Iodoacetamido)-Doxorubicin involves the formation of covalent bonds with thiol groups in proteins, leading to the inhibition of essential cellular processes in cancer cells. The iodoacetamido group enhances the specificity of doxorubicin by targeting thiol-containing proteins, which are often overexpressed in cancer cells. This results in increased cytotoxicity and reduced resistance compared to doxorubicin alone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Iodoacetamido)-Doxorubicin include:
Iodoacetamide: A thiol-reactive compound used in protein modification and inhibition of cysteine proteases.
Doxorubicin: The parent compound, widely used as a chemotherapeutic agent.
Iodoacetate: Another thiol-reactive compound with similar properties to iodoacetamide.
Uniqueness
N-(Iodoacetamido)-Doxorubicin is unique due to its dual functionality, combining the chemotherapeutic properties of doxorubicin with the thiol-reactive properties of iodoacetamide. This enhances its ability to target cancer cells specifically and effectively, making it a promising candidate for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C29H30INO12 |
|---|---|
Molekulargewicht |
711.5 g/mol |
IUPAC-Name |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |
InChI |
InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34) |
InChI-Schlüssel |
SAGBOHNSGVDWII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



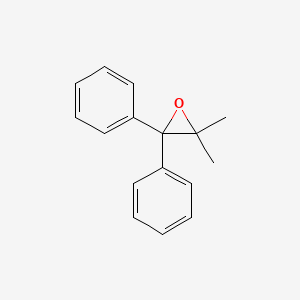

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
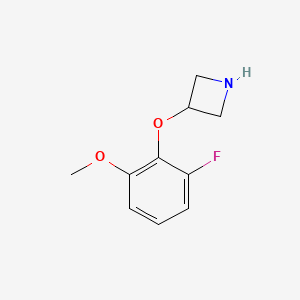
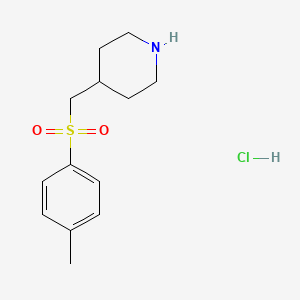



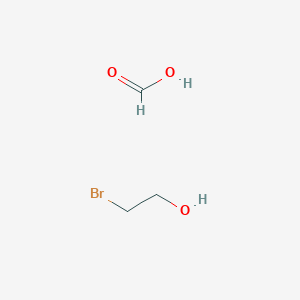
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
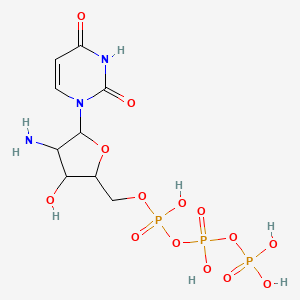
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)

